5-{[(4-Fluorophenyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-amine
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Overview
Description
5-(((4-Fluorophenyl)thio)methyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a thiadiazole ring, which is known for its diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((4-Fluorophenyl)thio)methyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-fluorobenzenethiol with appropriate thiadiazole precursors under controlled conditions. One common method involves the use of 4-fluorobenzenethiol and a thiadiazole derivative in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent like ethanol or dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-(((4-Fluorophenyl)thio)methyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiadiazole ring or the fluorophenyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified thiadiazole derivatives.
Substitution: Various substituted thiadiazole and fluorophenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(((4-Fluorophenyl)thio)methyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The thiadiazole ring and the fluorophenyl group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Another compound with a similar structure but different substituents.
Indole derivatives: Compounds with similar biological activities but different core structures.
Uniqueness
5-(((4-Fluorophenyl)thio)methyl)-1,3,4-thiadiazol-2-amine is unique due to its specific combination of a thiadiazole ring and a fluorophenyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
88743-04-8 |
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Molecular Formula |
C9H8FN3S2 |
Molecular Weight |
241.3 g/mol |
IUPAC Name |
5-[(4-fluorophenyl)sulfanylmethyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H8FN3S2/c10-6-1-3-7(4-2-6)14-5-8-12-13-9(11)15-8/h1-4H,5H2,(H2,11,13) |
InChI Key |
RKJPNJKNOVCCEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1F)SCC2=NN=C(S2)N |
Origin of Product |
United States |
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